molecular formula C16H15ClN2O4 B2609436 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-32-6

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2609436
CAS No.: 389810-32-6
M. Wt: 334.76
InChI Key: CMWQAHOMWAQHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a carbamoyl group, and a chloropyridine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2-methoxy-5-methylphenylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.

    Nucleophilic addition: The isocyanate intermediate is then reacted with methyl 2-chloropyridine-3-carboxylate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with cellular metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
  • [(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
  • [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate

Uniqueness

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the chloropyridine carboxylate moiety provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-5-6-13(22-2)12(8-10)19-14(20)9-23-16(21)11-4-3-7-18-15(11)17/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWQAHOMWAQHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.